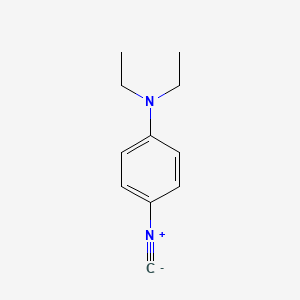

N,N-Diethyl-4-isocyanoaniline

Description

Evolution of Isocyanide Chemistry in Modern Synthetic Strategies

The chemistry of isocyanides, organonitrogen compounds with the functional group -N≡C, has a rich history dating back to the 19th century. mdpi.com For a long time, their synthetic utility was underexplored, partly due to the unpleasant odor of many simple isocyanides. mdpi.com However, the discovery of naturally occurring isocyanides with antibiotic properties, such as xanthocillin, sparked renewed interest in this class of compounds. mdpi.com

A pivotal moment in the evolution of isocyanide chemistry was the development of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are cornerstone MCRs that showcase the unique reactivity of the isocyanide group. mdpi.comresearchgate.net These reactions are exceptionally powerful for rapidly building molecular complexity from simple starting materials.

In recent decades, the scope of isocyanide chemistry has expanded dramatically. wiley.com New MCRs continue to be discovered, and isocyanides are now widely employed in the synthesis of heterocycles, peptidomimetics, and natural products. wiley.comfrontiersin.org The ability of the isocyanide carbon to act as both a nucleophile and an electrophile, coupled with its capacity for α-addition and cycloaddition reactions, makes it a uniquely versatile functional group in the toolbox of the modern synthetic chemist. frontiersin.org

The Pervasive Significance of Anilines in Diverse Chemical Transformations

Anilines, or aromatic amines, are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. researchgate.netacs.org Their importance stems from the reactivity of the amino group and its influence on the aromatic ring. The amino group makes the aromatic ring electron-rich, facilitating electrophilic aromatic substitution reactions. wikipedia.org

One of the most significant transformations of anilines is diazotization, the reaction with nitrous acid to form diazonium salts. wikipedia.org These intermediates are exceptionally versatile and can be converted to a wide range of functional groups, including hydroxyl, cyano, and halo groups, through reactions like the Sandmeyer reaction. wikipedia.org

Furthermore, the nitrogen atom of the aniline (B41778) moiety is nucleophilic, allowing for reactions such as acylation to form amides (anilides). wikipedia.org Anilines are also key components in the synthesis of numerous heterocyclic compounds and are widely used in the production of dyes, pharmaceuticals, and polymers. acs.orgopenaccessjournals.com Their ability to be readily modified and incorporated into larger structures underscores their pervasive significance in synthesis. acs.org

N,N-Diethyl-4-isocyanoaniline as a Distinctive and Versatile Synthetic Intermediate

This compound is a bifunctional molecule that combines the key reactive features of both an isocyanide and an aniline. The presence of the isocyano group allows it to participate in the full range of isocyanide-based reactions, most notably multicomponent reactions. The electron-donating N,N-diethylamino group at the para position significantly influences the electronic properties of the aromatic ring and the isocyanide functionality.

This electron-donating group enhances the nucleophilicity of the isocyanide carbon, potentially increasing its reactivity in certain transformations. The synthesis of aryl isocyanides like this compound can be achieved through several methods, with the dehydration of the corresponding formamide (B127407) being a common and effective route. frontiersin.org

The unique combination of a potent multicomponent reaction partner (the isocyanide) and a modifiable, electron-rich aromatic system (the N,N-diethylaniline core) makes this compound a highly valuable and distinctive intermediate for the synthesis of complex, nitrogen-containing molecules, particularly those with applications in medicinal chemistry and materials science.

Data Tables

Table 1: Key Multicomponent Reactions Involving Isocyanides

| Reaction Name | Reactants | Product Type |

| Passerini Reaction | Isocyanide, Aldehyde or Ketone, Carboxylic Acid | α-Acyloxy carboxamide |

| Ugi Reaction | Isocyanide, Aldehyde or Ketone, Amine, Carboxylic Acid | α-Acylamino carboxamide |

Table 2: General Reactivity of Anilines

| Reaction Type | Reagents | Product |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt |

| Acylation | Acyl Chloride or Anhydride | Anilide (Amide) |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Substituted Aniline |

Table 3: Potential Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

| Isocyanide | Ugi Reaction | Complex α-acylamino carboxamides |

| Isocyanide | Passerini Reaction | Complex α-acyloxy carboxamides |

| Isocyanide | Cycloadditions | Heterocyclic compounds |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted this compound derivatives |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-isocyanoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-4-13(5-2)11-8-6-10(12-3)7-9-11/h6-9H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZBRTRCXPSQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467704 | |

| Record name | N,N-Diethyl-4-isocyanoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42549-09-7 | |

| Record name | N,N-Diethyl-4-isocyanoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl 4 Isocyanoaniline

Established Approaches for Aryl Isocyanide Preparation

The synthesis of aryl isocyanides has traditionally been dominated by a few key methodologies. These methods, while effective, often come with their own set of advantages and disadvantages regarding yield, substrate scope, and reaction conditions.

Dehydration Protocols for Formamides in Aromatic Systems

The most prevalent and widely utilized method for the preparation of aryl isocyanides is the dehydration of the corresponding N-arylformamides. mdpi.com This transformation typically requires a dehydrating agent in the presence of a base. A variety of reagents have been employed for this purpose, with phosphorus oxychloride (POCl₃) in combination with a tertiary amine base like triethylamine (B128534) being a classic and effective choice. mdpi.comorgsyn.org The general mechanism involves the activation of the formamide (B127407) oxygen by the dehydrating agent, followed by base-mediated elimination to furnish the isocyanide.

Other notable dehydrating systems include:

Phosgene (B1210022) and its derivatives (diphosgene, triphosgene): While highly efficient, the extreme toxicity of phosgene necessitates stringent safety precautions, limiting its widespread use, especially in academic settings. orgsyn.org

Tosyl chloride (TsCl): In the presence of a base such as pyridine, tosyl chloride can effectively dehydrate formamides. beilstein-journals.org This method offers a less toxic alternative to phosgene-based reagents.

Burgess reagent: This mild and selective dehydrating agent has also found application in isocyanide synthesis. beilstein-journals.org

The choice of dehydrating agent and base can significantly impact the reaction's efficiency, with considerations for substrate compatibility and desired purity of the final product.

Contemporary Developments and Alternative Routes in Isocyanide Synthesis

In recent years, a significant push towards developing milder, more efficient, and environmentally benign methods for isocyanide synthesis has been observed. These contemporary approaches aim to overcome the limitations of traditional protocols, such as the use of hazardous reagents and the generation of significant waste.

One notable advancement is the use of triphenylphosphine (PPh₃) and iodine (I₂) as a dehydrating system. d-nb.info This method proceeds under mild, ambient conditions and utilizes readily available and low-cost reagents. d-nb.info The reaction is generally fast and provides high yields for a variety of alkyl and aryl isocyanides. d-nb.info

Another area of development is the application of mechanochemistry . Ball-milling techniques have been successfully employed for the synthesis of isocyanides from formamides using p-toluenesulfonyl chloride (p-TsCl) and a solid base like sodium carbonate. beilstein-journals.org This solvent-free or low-solvent approach significantly reduces the environmental footprint of the synthesis. beilstein-journals.org

Furthermore, palladium-catalyzed reactions involving isocyanide insertion are emerging as powerful tools for constructing complex molecules. rsc.org These methods often allow for the direct functionalization of C-H bonds, leading to highly efficient and atom-economical synthetic routes. rsc.org Radical reactions of isocyanides have also been explored, opening up new avenues for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org

Specific Routes to N,N-Diethyl-4-isocyanoaniline

The synthesis of this compound leverages the general principles of aryl isocyanide preparation, with specific considerations for the introduction and compatibility of the diethylamino substituent.

Design and Optimization of Precursor Transformations to Incorporate the Diethylamino Moiety

The primary precursor for the synthesis of this compound is N-(4-(diethylamino)phenyl)formamide. The synthesis of this formamide typically starts from a commercially available substituted aniline (B41778). A common route involves the nitrosation of N,N-diethylaniline, followed by reduction to yield N,N-diethyl-1,4-phenylenediamine. google.com This diamine can then be formylated to produce the desired precursor.

An alternative approach could involve the direct ethylation of 4-nitroaniline (B120555) to N,N-diethyl-4-nitroaniline, followed by reduction of the nitro group to an amine, and subsequent formylation. The choice of synthetic route for the precursor is often dictated by the availability and cost of starting materials, as well as the desired scale of the reaction.

| Starting Material | Key Transformation(s) | Precursor |

| N,N-Diethylaniline | Nitrosation, Reduction, Formylation | N-(4-(diethylamino)phenyl)formamide |

| 4-Nitroaniline | Diethylation, Reduction, Formylation | N-(4-(diethylamino)phenyl)formamide |

Investigation of Reaction Conditions for Enhanced Yield and Selectivity in this compound Formation

The final step in the synthesis of this compound is the dehydration of N-(4-(diethylamino)phenyl)formamide. The optimization of this step is crucial for maximizing the yield and purity of the final product. The classical method employing phosphorus oxychloride and triethylamine is a reliable option. mdpi.comnih.gov A study reported obtaining this compound in a 76% yield on a 1.0 mmol scale using a standard dehydration procedure. rug.nl

The reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents, play a significant role. For instance, using triethylamine not only as a base but also as the solvent at 0 °C with phosphorus oxychloride has been shown to be a highly efficient and rapid method for isocyanide synthesis, often yielding products in excellent yields within minutes. mdpi.comnih.gov

Modern methods, such as the triphenylphosphine/iodine system, also present a viable and milder alternative. d-nb.info The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. d-nb.info The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). d-nb.info

| Dehydration Method | Reagents | Typical Conditions | Reported Yield |

| Classical Dehydration | POCl₃, Et₃N | Dichloromethane, 0 °C to rt | Good to Excellent mdpi.comnih.gov |

| Modified Classical | POCl₃, Et₃N | Triethylamine (solvent), 0 °C | High to Excellent mdpi.comnih.gov |

| Modern Dehydration | PPh₃, I₂, Et₃N | Dichloromethane, rt | High d-nb.info |

Sustainable Synthesis Considerations and Green Chemistry Principles Applied to this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, several strategies can be employed to enhance sustainability.

The use of less toxic and more environmentally benign reagents is a primary consideration. Replacing hazardous reagents like phosgene with alternatives such as tosyl chloride or the PPh₃/I₂ system aligns with this principle. d-nb.inforsc.org

Solvent selection is another critical aspect. The development of solvent-free or low-solvent methods, such as those employing mechanochemistry (ball-milling), significantly reduces waste and environmental impact. beilstein-journals.org A protocol using phosphorus oxychloride with triethylamine as the solvent minimizes the use of additional volatile organic compounds. mdpi.comnih.gov

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a key metric. Multicomponent reactions that utilize this compound as a building block are inherently atom-economical as they incorporate multiple starting materials into the final product in a single step.

Reactivity Profiles and Mechanistic Studies of N,n Diethyl 4 Isocyanoaniline

Intrinsic Reactivity of the Isocyano Functional Group in Conjugation with the Diethylamino-Substituted Aromatic System

The isocyano functional group (–N≡C) is characterized by its unique electronic structure, which bestows upon it a dualistic reactivity profile. This inherent reactivity is further modulated by the substituents attached to the isocyanide. In the case of N,N-Diethyl-4-isocyanoaniline, the potent electron-donating nature of the diethylamino group, in conjugation with the aromatic system, significantly influences the chemical behavior of the isocyanide moiety.

Examination of Nucleophilic and Electrophilic Character of the Isocyanide Carbon

The isocyanide carbon atom exhibits both nucleophilic and electrophilic properties. nih.govCurrent time information in Bangalore, IN. This amphiphilic nature can be rationalized through frontier molecular orbital theory. nih.govCurrent time information in Bangalore, IN. The isocyanide carbon possesses a σ-type lone pair of electrons, which is the highest occupied molecular orbital (HOMO), rendering it nucleophilic. nih.gov Concurrently, it has a pair of low-lying unoccupied π* orbitals (LUMO), which can accept electron density, thus making it electrophilic. nih.gov

The presence of the N,N-diethylamino group at the para-position of the aniline (B41778) ring plays a crucial role in modulating this reactivity. The diethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This delocalization increases the electron density of the entire aromatic ring and, by extension, the isocyano group.

This increased electron density significantly enhances the nucleophilic character of the isocyanide carbon in this compound. The donation of electron density from the diethylamino group into the aromatic ring and subsequently to the isocyano group makes the lone pair on the isocyanide carbon more available for attacking electrophilic centers. Consequently, this compound is expected to be a more potent nucleophile compared to unsubstituted phenyl isocyanide or phenyl isocyanides bearing electron-withdrawing groups. This enhanced nucleophilicity makes it a highly effective component in reactions that rely on the nucleophilic attack of the isocyanide, such as multicomponent reactions.

While the electron-donating diethylamino group primarily enhances the nucleophilicity, the inherent electrophilic character of the isocyanide carbon remains. The π* orbitals are still accessible for nucleophilic attack, although the increased electron density may slightly diminish its electrophilicity compared to electron-deficient aryl isocyanides. The coordination of the isocyanide to a metal center can, however, significantly alter the electronic distribution and enhance its electrophilic character, opening up reaction pathways that are not accessible otherwise. wikipedia.org

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in organic synthesis. wikipedia.orgorganic-chemistry.org Isocyanides are particularly valuable components in MCRs due to their unique reactivity. wikipedia.orgorganic-chemistry.org this compound, with its enhanced nucleophilicity, serves as an excellent isocyanide component in several important MCRs.

This compound as a Pivotal Isocyanide Component in Ugi Reactions

The Ugi four-component reaction (Ugi-4CR) is one of the most prominent isocyanide-based MCRs, involving the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.netnih.govrug.nl The reaction is highly convergent and allows for the rapid generation of diverse molecular scaffolds. researchgate.netnih.govorganic-chemistry.org

This compound has been successfully employed as the isocyanide component in Ugi reactions. mdpi.com The electron-rich nature of this isocyanide generally leads to good reactivity in the Ugi reaction, which typically proceeds through the nucleophilic attack of the isocyanide on an intermediate iminium ion. researchgate.netnih.gov The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid to form a reactive iminium ion. The isocyanide then adds to the iminium ion, and the resulting nitrilium ion is trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final bis-amide product. researchgate.net

The following table provides an example of an Ugi reaction where this compound was utilized as a reactant.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | Acetic Acid | This compound | N-Benzyl-2-(acetylamino)-2-phenyl-N-(4-(diethylamino)phenyl)acetamide | 76 | mdpi.com |

Integration into Passerini and Other Isocyanide-Based Multicomponent Reactions

The Passerini three-component reaction (Passerini-3CR) is another fundamental isocyanide-based MCR, where an aldehyde (or ketone), a carboxylic acid, and an isocyanide react to form an α-acyloxy amide. researchgate.netrsc.org Similar to the Ugi reaction, the Passerini reaction benefits from the use of nucleophilic isocyanides. The generally accepted mechanism for the Passerini reaction in aprotic solvents involves a concerted, trimolecular reaction between the isocyanide, the carboxylic acid, and the carbonyl compound. researchgate.netrsc.org

Beyond the Ugi and Passerini reactions, the versatile reactivity of this compound allows for its integration into other isocyanide-based MCRs for the synthesis of diverse heterocyclic compounds. wikipedia.orgnih.govorganic-chemistry.org

Stereochemical Control and Regioselectivity Considerations in this compound-Involved MCRs

A significant challenge in multicomponent reactions that generate new stereocenters is the control of stereoselectivity. In both the Ugi and Passerini reactions, the addition of the isocyanide to the iminium ion or carbonyl group, respectively, creates a new stereocenter.

Controlling the diastereoselectivity of the Ugi reaction is notoriously difficult, and reactions often result in a mixture of diastereomers. However, some degree of stereocontrol can be achieved through the use of chiral reactants, such as chiral amines, or by employing chiral catalysts. The use of cyclic imines has also been shown to improve diastereoselectivity in some cases. For an electron-rich isocyanide like this compound, the high reactivity might lead to lower selectivity unless other controlling elements are present in the reaction.

Similarly, achieving high enantioselectivity in the Passerini reaction has been a long-standing challenge. Recent advances have shown that the use of chiral Lewis acid catalysts can effectively control the stereochemical outcome. For instance, a tridentate indan (B1671822) (pybox) Cu(II) complex has been successfully used as a catalyst for the asymmetric Passerini reaction, yielding products with high enantiomeric excess. The substrate scope for such catalytic asymmetric reactions is still being explored, and the performance with an electron-rich isocyanide like this compound would be of significant interest.

Regarding regioselectivity, in the context of the Passerini reaction with unsymmetrical ketones, the isocyanide can potentially attack either of the two faces of the carbonyl group. However, the Passerini reaction is generally regioselective, with the isocyanide preferentially attacking the less sterically hindered face of the carbonyl. In the case of the Ugi reaction, the regioselectivity is typically well-defined by the reaction mechanism, with the isocyanide adding to the imine carbon and the carboxylate to the nitrilium ion.

N,n Diethyl 4 Isocyanoaniline As a Foundational Building Block in Chemical Synthesis

Construction of Complex Heterocyclic Systems

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry and materials science. jsynthchem.com N,N-Diethyl-4-isocyanoaniline is a valuable synthon in this field, primarily through its application in isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions. jsynthchem.comresearchgate.net These reactions are prized for their efficiency, atom economy, and ability to generate molecular diversity. researchgate.net

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives. jsynthchem.comresearchgate.net These linear adducts are highly versatile intermediates that can undergo subsequent cyclization reactions to yield a vast range of N-heterocycles. researchgate.netnih.gov

This compound has been explicitly utilized as the isocyanide component in classical Ugi reactions. rug.nl In a typical procedure, the reaction is conducted by stirring the four components—an oxo component, an amine, a carboxylic acid, and the isocyanide—in a solvent like methanol (B129727) at room temperature. rug.nl The resulting Ugi adduct, bearing the N,N-diethylaniline moiety, serves as a precursor for more complex heterocyclic systems. For example, Ugi adducts can be transformed into important heterocyclic scaffolds such as piperazine (B1678402) derivatives, which are known for their broad biological activities. researchgate.net

The Passerini three-component reaction (P-3CR) is another fundamental IMCR where an isocyanide, a carbonyl compound, and a carboxylic acid react to form an α-acyloxy carboxamide. wikipedia.orgnumberanalytics.com These products are also valuable intermediates for heterocyclic synthesis. wikipedia.org While the Passerini reaction is generally slower with ketones compared to aldehydes, its course can be influenced by reaction conditions, and it provides a direct route to highly functionalized molecules that can be cyclized into heterocycles like oxazoles or β-lactams. psu.edufrontiersin.org

The construction of fused heterocyclic systems, where two or more rings share a bond, is a sophisticated challenge in synthetic chemistry. Multicomponent strategies again provide an elegant solution. The Ugi reaction products derived from this compound are ideal substrates for post-condensation transformations to create fused systems. For instance, intramolecular reactions within the Ugi adduct can lead to the formation of fused heterocycles such as oxindoles or oxoisoindoles, which are core structures in many pharmaceutical compounds. nih.gov

Furthermore, combinations of MCRs with other named reactions can yield fused systems. A notable example is the Ugi–Dieckmann reaction, which has been used to synthesize tetramic acid derivatives, a class of fused nitrogen-containing heterocycles found in many natural products. nih.gov Similarly, the Ugi reaction followed by a Buchwald–Hartwig amination can produce fused oxindoles. nih.gov While not always explicitly demonstrated with this compound, the methodologies are general and highlight the potential of its derived Ugi adducts in synthesizing such complex fused scaffolds.

Application in the Generation of Intricate Molecular Scaffolds

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. Multicomponent reactions, particularly IMCRs, are exceptionally well-suited for this purpose due to their convergent nature, allowing for the rapid generation of complex and varied molecular scaffolds from a set of simple building blocks. researchgate.net

This compound is an exemplary building block in this context. Its incorporation into an MCR, such as the Ugi reaction, introduces a specific, functionalized aromatic scaffold into the final product. rug.nl A thesis focused on high-throughput synthesis and the generation of diverse small molecule libraries explicitly details the use of this compound (referred to as I-63) in an automated Ugi reaction setup. rug.nl By systematically varying the other three components (aldehyde, amine, and carboxylic acid), a library of compounds with a common N,N-diethyl-4-aminophenyl-substituted amide core but diverse peripheral functionalities can be rapidly assembled. This approach allows for the efficient exploration of chemical space around a privileged structural motif. researchgate.netrug.nl The Passerini reaction offers similar opportunities for creating diverse α-acyloxy amide scaffolds. psu.edu

Development of Catalytic Reagents and Ligands Derived from this compound

Beyond its role as a structural building block, the isocyanide group's electronic properties make it a candidate for incorporation into catalytic systems.

Isocyanides (R-N≡C) are versatile ligands in organometallic chemistry, sharing similarities with carbon monoxide (CO) but possessing distinct electronic characteristics. The isocyanide ligand binds to a metal center through a coordinate covalent bond, involving σ-donation from the carbon lone pair to an empty metal orbital and π-backbonding from a filled metal d-orbital into the π* antibonding orbital of the C≡N group.

Compared to CO, most isocyanide ligands are stronger σ-donors and weaker π-acceptors. This results in metal-isocyanide complexes often having different electronic properties and reactivity compared to their metal carbonyl counterparts. The coordination to a metal center activates the isocyanide carbon toward nucleophilic attack. This activation is a key principle in many catalytic transformations. The degree of π-backbonding can be inferred from the M-C-N bond angle and the C≡N stretching frequency (νC≡N) in infrared (IR) spectroscopy; increased backbonding leads to a more bent M-C-N geometry and a lower νC≡N frequency.

In asymmetric synthesis, chiral ligands are used to transfer stereochemical information from a catalyst to a substrate, enabling the selective formation of one enantiomer of a product. Isocyanides can be incorporated into ligand frameworks to create chiral catalysts. By attaching a chiral scaffold to the 'R' group of the isocyanide, a chiral ligand is formed that can coordinate to a metal center.

While the development of chiral ligands derived specifically from this compound is not a widely documented area, the principles of such a design are clear. A chiral moiety could be introduced, for example, by modifying the ethyl groups on the aniline (B41778) nitrogen or by introducing a chiral substituent elsewhere on the aromatic ring. The resulting chiral isocyanide ligand could then coordinate to a transition metal. The combination of the chiral environment created by the ligand and the electronic properties of the metal center could, in principle, be used to catalyze asymmetric reactions. For instance, chiral acid-catalyzed asymmetric Ugi reactions have been developed using chiral carboxylic acids, where the isocyanide component plays a key role in the formation of the chiral product. mdpi.com This demonstrates the potential for isocyanide-containing molecules to participate in the generation of stereochemically defined products.

Computational and Theoretical Chemistry of N,n Diethyl 4 Isocyanoaniline

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of N,N-diethyl-4-isocyanoaniline are governed by the interplay between the electron-donating diethylamino group and the electronically ambiguous isocyano group, all connected through a conjugated π-system of the aniline (B41778) ring.

The electronic structure of an isocyanide is complex, often described as a resonance hybrid between a zwitterionic structure with a triple bond and a carbene-like divalent carbon structure. acs.org In this compound, the powerful electron-donating effect of the para-diethylamino group significantly influences the electron distribution across the molecule. This donation of electron density from the nitrogen lone pair into the phenyl ring elevates the energy of the Highest Occupied Molecular Orbital (HOMO).

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For conjugated systems, the energies of these orbitals and the resulting HOMO-LUMO gap are critical parameters that determine molecular electrical transport properties and chemical reactivity. researchgate.net Molecules with a small HOMO-LUMO gap are generally more reactive. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-(dimethylamino)naphthalene | -4.833 | -0.630 | 4.203 | B3LYP/6-31G(d) nih.govmdpi.com |

| Anil-2 | - | - | 4.05 | DFT researchgate.net |

| (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline | -5.3572 | -2.0515 | 3.3057 | DFT researchgate.net |

Theoretical calculations can predict the most likely sites for chemical reactions. For this compound, reactivity is dictated by the unique electronic nature of its functional groups.

Isocyanide Carbon: The terminal carbon of the isocyanide group is known for its amphiphilic character, meaning it can react with both electrophiles and nucleophiles. acs.org FMO theory suggests that this carbon is the primary site for electrophilic attack due to its contribution to the HOMO, while also being a key site for nucleophilic attack due to its contribution to the LUMO. acs.org

Aromatic Ring: The electron-donating diethylamino group activates the aromatic ring, particularly at the ortho positions relative to the amino group, making them susceptible to electrophilic substitution. Molecular Electrostatic Potential (MESP) maps, derived from computational calculations, can visualize electron-rich and electron-poor regions of a molecule, thereby identifying likely sites for electrostatic interactions. For related N,N-diethyl-4-nitroaniline, the amino group is the negative potential region, while the nitro group is the positive one. researchgate.net A similar, though less extreme, polarization would be expected in the isocyano-analogue.

Diethylamino Nitrogen: The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it a potential site for protonation or coordination to Lewis acids.

Conformational Landscapes and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its properties. Computational methods allow for the exploration of its conformational possibilities and the subtle forces that stabilize them.

The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple conformers. Key rotations include:

Aryl–N Bond Rotation: Rotation around the C(aryl)-N(diethylamino) bond is a significant conformational process. In related N,N-diethylamide derivatives, the barrier to this rotation is influenced by steric hindrance between the aromatic system and the ethyl groups. mdpi.com

N–C(ethyl) Bond Rotation: The orientation of the two ethyl groups relative to the aniline plane defines different conformers. Theoretical calculations on similar N,N-diethyl acetamides have shown the existence of stable gauche and cis conformers. nih.gov

Computational studies, often using Density Functional Theory (DFT), can calculate the energy associated with changing specific dihedral angles, allowing for the mapping of the potential energy surface and the identification of energy minima (stable conformers) and transition states. mdpi.comnih.gov The energy difference between these states defines the rotational energy barrier, which can often be experimentally verified using Variable Temperature NMR (VT-NMR) spectroscopy. mdpi.com

| Compound Type | Rotating Bond | Calculated Barrier (kcal/mol) | Method |

|---|---|---|---|

| N,N-diethylamide derivatives | Aryl-CO | Variable, dependent on steric hindrance | DFT (QST3) mdpi.com |

| N-aryl-2-tert-butyl-6-methylanilines | N-C (chiral axis) | Increases with electron-withdrawing substituents | Experimental/Theoretical csic.es |

| Biphenyls | C-C (inter-ring) | ~1.44 (from 45° to 90°) | DFT biomedres.us |

Non-covalent interactions (NCIs) are crucial for determining the preferred conformation of a molecule. wikipedia.orgnih.gov In this compound, several intramolecular NCIs can be anticipated:

C–H···π Interactions: Hydrogen atoms of the ethyl groups can interact with the electron cloud of the phenyl ring, helping to stabilize specific conformations.

Interactions with the Isocyanide Group: The isocyanide group can participate in various NCIs. Crystallographic database analysis shows that isocyanide carbons can interact with nitrogen atoms, and the π-system of the C≡N bond can also be involved in stacking or other interactions. acs.org

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify and characterize these weak interactions within the molecular structure. frontiersin.org

Prediction of Reactivity and Selectivity via Advanced Computational Methods

Beyond FMO theory, more advanced computational methods can provide quantitative predictions of reactivity and selectivity. DFT-based reactivity descriptors, such as the electrophilicity index, chemical potential, and hardness, are powerful tools for quantifying the reactivity of molecules. researchgate.netmdpi.com

For a molecule like this compound, which is a common reactant in multicomponent reactions (e.g., Ugi and Passerini reactions), computational modeling can be used to:

Model Reaction Pathways: DFT calculations can map the entire reaction coordinate for a proposed mechanism, identifying transition states and intermediates. This allows for the determination of activation energies, which can predict the most favorable reaction pathway and explain observed product selectivity.

Analyze Reaction Mechanisms: By examining the electronic structure at the transition state, chemists can gain a deeper understanding of the factors controlling the reaction. For example, energy decomposition analysis can partition the interaction energy between reactants into physically meaningful terms like electrostatic, Pauli repulsion, and orbital interaction components. nih.gov

Predict Stereoselectivity: For reactions that generate chiral centers, computational methods can calculate the energies of diastereomeric transition states to predict the stereochemical outcome of the reaction.

These advanced methods are essential for moving from qualitative descriptions to quantitative predictions, enabling the rational design of new reactions and functional materials based on the this compound scaffold.

Reaction Pathway Energetics and Transition State Characterization for this compound Reactions

The participation of this compound in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, involves a series of elementary steps, each with a characteristic energy barrier and transition state geometry. Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of these reactions, identifying key intermediates, and characterizing the transition states that connect them.

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a cornerstone of isocyanide chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. Theoretical studies have explored the mechanistic intricacies of the Ugi reaction, revealing a complex interplay of equilibria and kinetically controlled steps. acs.orgworldscientific.com

Two primary mechanistic pathways are generally considered, both beginning with the formation of an imine from the aldehyde and amine. The pathways diverge based on the subsequent reaction sequence.

Pathway A: Isocyanide Addition to the Iminium Ion: In this classical view, the carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. The isocyanide then acts as a nucleophile, attacking the iminium carbon to form a nitrilium ion intermediate. This is often considered the rate-determining step. Subsequent intramolecular acyl transfer (Mumm rearrangement) leads to the final product.

Pathway B: Formation of an α-Adduct: An alternative pathway involves the reaction of the iminium ion with the carboxylate to form an α-amino ester-like intermediate. The isocyanide then inserts into the C-O bond of this intermediate.

DFT studies on systems analogous to those involving this compound suggest that the nucleophilic attack of the isocyanide on the iminium ion is a critical step. worldscientific.comtandfonline.com The activation energy for this step is influenced by the nature of the substituents on the aromatic isocyanide. Electron-donating groups, such as the diethylamino group in this compound, are expected to increase the nucleophilicity of the isocyanide carbon, potentially lowering the activation barrier for this step.

A DFT study on the Ugi reaction involving benzaldehyde, aniline, benzoic acid, and an isocyanide identified the nucleophilic attack of the isocyanide as the rate-determining step. tandfonline.com The transition state for this step features the formation of a new C-C bond between the isocyanide carbon and the iminium carbon. The geometry of this transition state is crucial for determining the stereochemical outcome of the reaction when chiral reactants are used. worldscientific.com

Table 1: Calculated Activation Energies for Key Steps in Analogous Ugi Reactions

| Reaction Step | Reactants (Analogous System) | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Nucleophilic attack of isocyanide on iminium ion | Benzaldehyde, Aniline, Benzoic Acid, Isocyanide | B3LYP/6-311G** | Rate-determining step | tandfonline.com |

| Nucleophilic attack of isocyanide on chiral iminium | Chiral Aldehyde, Amine, Carboxylic Acid, Isocyanide | B3LYP/6-31++G(d,p) | 7.31 (re-face attack) | worldscientific.com |

| Nucleophilic attack of isocyanide on chiral iminium | Chiral Aldehyde, Amine, Carboxylic Acid, Isocyanide | B3LYP/6-31++G(d,p) | 10.19 (si-face attack) | worldscientific.com |

Note: The data presented is for analogous systems and serves to illustrate the expected energetic landscape for reactions involving this compound.

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction is another significant MCR that utilizes an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy carboxamide. The generally accepted mechanism involves the formation of a hydrogen-bonded complex between the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide. nih.gov

Theoretical studies suggest a concerted, asynchronous mechanism for the key bond-forming step. The transition state involves the simultaneous formation of a C-C bond between the isocyanide and the carbonyl carbon, and a C-O bond between the carbonyl oxygen and the acyl group of the carboxylic acid. The reaction is often faster in nonpolar solvents, which is consistent with a relatively non-polar cyclic transition state. nih.gov A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final product.

The energetics of the Passerini reaction are influenced by the electronic properties of the reactants. The electrophilicity of the carbonyl component and the nucleophilicity of the isocyanide are key factors. The electron-rich nature of the N,N-diethylamino group in this compound would enhance its nucleophilic character, likely facilitating its attack on the carbonyl carbon.

Transition State Characterization:

Transition states in these reactions are characterized by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. For the nucleophilic attack of an isocyanide, the transition state geometry typically shows an elongated bond between the isocyanide carbon and the electrophilic center (e.g., the iminium or carbonyl carbon). The bond angles around the isocyanide carbon also distort from the linear geometry of the reactant towards the tetrahedral or trigonal planar geometry of the product. mdpi.com

For instance, in the nucleophilic addition of an amine to a metal-bound isocyanide, a process analogous to the initial step of some isocyanide reactions, the calculated activation energies are in the range of 19.8–22.4 kcal/mol. mdpi.com The transition states are characterized by the approach of the nucleophile to the isocyanide carbon.

Advanced Characterization and Analytical Methodologies for N,n Diethyl 4 Isocyanoaniline and Its Derived Compounds

Application of Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry, Vibrational Spectroscopy)

Spectroscopy is a cornerstone for the structural analysis of N,N-Diethyl-4-isocyanoaniline, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Advanced NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR provides specific information about the chemical environment of the hydrogen atoms. rug.nl In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the aniline (B41778) ring appear as distinct doublets, a result of their coupling with adjacent protons. rug.nl The protons of the diethylamino group exhibit a characteristic quartet and triplet pattern due to coupling between the methylene (B1212753) and methyl hydrogens. rug.nl

A representative ¹H NMR data set for this compound is detailed below. rug.nl

Interactive Table: ¹H NMR Data for this compound Click on the headers to sort the data.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.17 | Doublet (d) | 9.0 | 2H | Aromatic protons ortho to the isocyano group |

| 6.53 | Doublet (d) | 9.0 | 2H | Aromatic protons ortho to the diethylamino group |

| 3.35 | Quartet (q) | 7.1 | 4H | Methylene protons (-CH₂) of the ethyl groups |

| 1.15 (approx.) | Triplet (t) | 7.1 | 6H | Methyl protons (-CH₃) of the ethyl groups |

Further structural confirmation is achieved using ¹³C NMR, which identifies the unique carbon environments, including the distinct signal for the isocyano carbon. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish H-H and C-H correlations, respectively, providing unambiguous assignment of all signals.

High-Resolution Mass Spectrometry (HRMS) HRMS is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. europa.eunih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. alevelchemistry.co.uksavemyexams.com This precision allows for the calculation of a unique elemental formula. For this compound (C₁₁H₁₄N₂), HRMS can experimentally confirm its exact mass, distinguishing it from other isomers or compounds with the same nominal mass. savemyexams.com Techniques like electrospray ionization (ESI) are often employed, which are 'soft' ionization methods that typically keep the molecule intact, showing a clear molecular ion peak. alevelchemistry.co.uk

Vibrational Spectroscopy (Infrared and Raman) Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the stretching vibration of the isocyano group (-N≡C). This band typically appears in the 2150-2100 cm⁻¹ region, a relatively uncongested part of the spectrum, making it a clear diagnostic marker. Other key vibrations include C-N stretching of the aromatic amine, C-H stretching of the alkyl and aromatic groups, and the bending vibrations of the benzene (B151609) ring. mdpi.com

Chromatographic Methods for Purity Assessment and Separation of Reaction Mixtures

Chromatography is essential for verifying the purity of this compound and for separating it from starting materials, byproducts, and other derivatives in reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of aniline derivatives. sielc.com In a typical application, a C18 (octadecylsilyl) stationary phase is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with varying polarities. nih.gov Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound and its derivatives absorbs strongly in the UV region. The retention time and peak purity can be used to quantify the compound and assess the success of a chemical reaction.

Interactive Table: Example HPLC Conditions for Aniline Derivative Analysis Click on the headers to sort the data.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Application | Separation of N,N-Diethyl-4-[(4-Ethoxyphenyl)azo]aniline | sielc.com |

| Column | Zorbax ODS | researchgate.net |

| Mobile Phase | 0.05M sodium acetate (B1210297) (pH 4.0)/methanol (70:30) | researchgate.net |

| Application | Analysis of furanone derivatives | researchgate.net |

Gas Chromatography (GC) For volatile and thermally stable compounds, gas chromatography is an effective separation technique. researchgate.net this compound can be analyzed by GC using a capillary column with a non-polar or semi-polar stationary phase. nist.gov The sample is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). Separation is based on the differential partitioning of analytes between the mobile and stationary phases. When coupled with a mass spectrometer (GC-MS), this method provides both separation and structural identification of the components in a mixture, making it a powerful tool for analyzing complex reaction outcomes. nih.gov

Crystallographic Analysis (e.g., X-ray Diffraction) of Derived Compounds to Confirm Molecular Structures

While obtaining suitable crystals of this compound itself can be challenging, X-ray crystallography of its stable, solid derivatives provides definitive proof of molecular structure. nih.gov This technique maps the electron density in a crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. mdpi.com

For instance, Schiff base derivatives formed by reacting this compound with aldehydes can be readily crystallized and analyzed. A study on N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, a derivative, provides detailed structural information. nih.gov The analysis confirms the connectivity of the atoms and reveals key structural parameters, such as the planarity of the molecule and the conformation around the imine bond. nih.gov

Interactive Table: Crystallographic Data for a Derivative, N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline Click on the headers to sort the data.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 16.5982 (11) | nih.gov |

| b (Å) | 12.1157 (8) | nih.gov |

| c (Å) | 17.5098 (12) | nih.gov |

| N=C Bond Length (Å) | 1.2758 (15) / 1.2731 (16) | nih.gov |

| Dihedral Angle (A/B) (°) | 8.20 (5) / 12.52 (6) | nih.gov |

Note: The structure was reported with two independent molecules in the asymmetric unit.

Such crystallographic data are considered the gold standard for structural proof, corroborating the assignments made by spectroscopic methods and providing unparalleled detail about the molecule's solid-state conformation.

Emerging Research Frontiers and Future Prospects for N,n Diethyl 4 Isocyanoaniline Chemistry

Development of Novel Synthetic Methodologies and Transformations Utilizing the Compound

The isocyanide functional group is isoelectronic with carbon monoxide and carbenes, granting it a diverse range of reactivity pathways. acs.org Research into N,N-Diethyl-4-isocyanoaniline leverages these characteristics to forge new chemical bonds and construct intricate molecular architectures. The electron-donating diethylamino group on the phenyl ring further modulates the reactivity of the isocyanide, making it a distinct tool for synthetic chemists.

Recent advancements focus on harnessing the isocyanide carbon's ability to act as both a nucleophile and an electrophile, as well as its capacity to participate in cycloadditions and insertion reactions. The frontier orbitals of isocyanides allow them to engage in various intermolecular interactions, including hydrogen bonding where the isocyanide carbon acts as a hydrogen bond acceptor. acs.org This understanding is critical for designing new transformations and predicting reaction outcomes. Methodologies are being developed that go beyond simple isocyanide reactions, aiming for more complex and efficient molecular construction.

MCRs, such as the Ugi and Passerini reactions, combine three or more starting materials in a one-pot synthesis to create a product that contains portions of all the initial reactants. The unique reactivity of the isocyanide group is central to these transformations. The use of this compound in MCRs has been highlighted as a promising strategy, particularly in the context of generating diverse libraries of small molecules. rug.nl These reactions are highly amenable to automation, further enhancing their appeal for rapid discovery chemistry. rug.nl

Table 1: Illustrative Example of a Hypothetical Ugi Multicomponent Reaction

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Product |

| Benzaldehyde | Ammonia | Acetic Acid | This compound | α-Acylamino-carboxamide derivative |

This table illustrates the components of a typical Ugi reaction, a prime example of a domino process where this compound can be utilized.

Applications in Functional Material Design Through Tailored Synthesis

The design of functional materials with specific optical, electronic, or self-assembly properties is a major goal in materials science. Tailored synthesis, where molecules are built with a specific function in mind, is key to achieving this. The structural and electronic features of this compound make it an attractive candidate for incorporation into such materials.

The ability of the isocyanide carbon to participate in hydrogen bonding and other intermolecular interactions is a significant factor. acs.org These non-covalent interactions can be exploited to direct the self-assembly of molecules into highly ordered structures, such as liquid crystals or supramolecular polymers. The rigid phenyl ring provides a stable scaffold, while the diethylamino and isocyano groups offer sites for tuning solubility, electronic properties, and intermolecular forces. For instance, understanding the interactions of the isocyanide group can facilitate the design of novel chiral ligands for catalysis or advanced materials. acs.org While not directly reported, the structural similarity of the N,N-diethylaniline core to known chromophores, such as N,N-diethyl-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amine, suggests potential applications in the synthesis of novel dyes and nonlinear optical materials. researchgate.net

Table 2: Key Intermolecular Interactions of the Isocyanide Group Relevant to Material Design

| Interaction Type | Description | Potential Application |

| Hydrogen Bonding (RNC···HX) | The isocyanide carbon acts as a hydrogen bond acceptor. acs.org | Directing crystal packing, formation of supramolecular assemblies. |

| Halogen Bonding (RNC···X-Y) | The isocyanide engages with halogen atoms. | Crystal engineering, design of functional co-crystals. |

| π-Stacking | Interactions involving the aromatic ring of the aniline (B41778) moiety. | Development of organic electronic materials. |

| Dipole-Dipole Interactions | Arising from the polar isocyanide and amine groups. | Control of molecular alignment in thin films. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The drive to accelerate chemical discovery has led to the development of automated synthesis and high-throughput experimentation (HTE) platforms. nih.gov These systems allow for the rapid execution and analysis of large numbers of reactions in parallel, using miniaturized formats like 96- or 1536-well plates. rug.nlnih.gov This approach enables the systematic exploration of reaction conditions, catalysts, and substrates to quickly identify optimal synthetic routes or novel compounds with desired properties.

This compound and its participation in MCRs are exceptionally well-suited for HTE and automation. rug.nl The one-pot nature of MCRs simplifies the robotic liquid handling steps required for setting up reaction arrays. Automated platforms, such as those manufactured by Chemspeed, can precisely dispense reagents, control reaction temperatures, and prepare samples for analysis, enabling the generation of large, internally consistent datasets. rug.nlnih.govchemrxiv.org This integration of a versatile building block like this compound with automated platforms represents a powerful strategy for accelerating research in both organic and medicinal chemistry. rug.nl

Table 3: Advantages of Using this compound in Automated HTE

| Advantage | Description |

| Reaction Amenability | Isocyanide-based MCRs are typically one-pot reactions, simplifying robotic workflows. rug.nl |

| Diversity Generation | Easily combined with various aldehydes, amines, and carboxylic acids to rapidly produce a large library of distinct products. |

| Miniaturization | HTE workflows use microliter-scale reactions, conserving valuable starting materials like this compound. nih.gov |

| Data-Rich Experimentation | Automated platforms systematically capture data for both successful and unsuccessful reactions, which is crucial for training predictive machine learning models. nih.gov |

Interdisciplinary Research Directions in Organic and Materials Chemistry

The chemistry of this compound sits (B43327) at the intersection of several scientific disciplines. Research on this compound is not confined to traditional synthetic chemistry but extends into materials science, computational chemistry, and chemical engineering. This interdisciplinary nature is a hallmark of modern chemical research, where the goal is to solve complex problems by combining expertise from different fields. ucsb.edu

The development of novel cascade reactions (Section 7.1.1) directly fuels the creation of functional materials (Section 7.2). For example, a new MCR could be designed to synthesize polymers with unique optoelectronic properties in a single step. The data generated from HTE platforms (Section 7.3) can be used to build computational models that predict reaction outcomes or material properties, creating a feedback loop that accelerates the design-make-test-analyze cycle. unil.ch

Future research will likely focus on expanding the scope of transformations involving this compound, particularly in the realm of asymmetric catalysis to create chiral molecules. Furthermore, its incorporation into smart materials, such as sensors or stimuli-responsive polymers, represents a promising avenue. The synergy between advanced synthetic methods, material design principles, and automated experimentation platforms will continue to unlock new possibilities for this compound and related compounds.

Q & A

(Basic) How can I optimize the synthesis of N,N-Diethyl-4-isocyanoaniline to improve yield and purity?

Methodological Answer:

The synthesis of this compound (I-63) via Procedure B (1.0 mmol scale) yields 57% as a liquid product . Key parameters include:

- Reagent stoichiometry : Ensure precise molar ratios of starting materials (e.g., diethylamine derivatives) to avoid side reactions.

- Reaction monitoring : Use TLC or NMR to track intermediate formation. For example, the disappearance of the nitro group (δ 2.17 ppm in H NMR) indicates progress .

- Purification : Liquid products may require distillation or flash chromatography. HRMS (e.g., [M+H]: 141.1386) confirms purity .

(Basic) What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- H NMR : Key signals include the isocyano group’s absence of protons and diethyl substituents (δ 3.26 ppm, triplet; δ 2.28 ppm, singlet for methyl groups) .

- C NMR : The isocyano carbon appears at δ 156.0 ppm (coupled with = 5.9 Hz) .

- HRMS : Confirm molecular ion ([M+H]: 141.1386) and isotopic patterns to rule out impurities .

(Advanced) How can I resolve contradictory data in the reactivity of this compound in multicomponent reactions (MCRs)?

Methodological Answer:

Contradictions in MCR outcomes (e.g., unexpected byproducts) can arise from:

- Steric effects : The diethyl groups may hinder isocyano participation. Compare with less bulky analogs (e.g., morpholine-substituted derivatives in ).

- Electronic effects : Use DFT calculations to assess electron density at the isocyano group.

- Reaction conditions : Vary solvents (e.g., DMF vs. THF) and catalysts. For example, highlights DMF’s role in stabilizing intermediates in related nitroaniline syntheses .

(Advanced) What strategies can mitigate decomposition of this compound under acidic or oxidative conditions?

Methodological Answer:

- Protecting groups : Temporarily mask the isocyano group with transition metals (e.g., Au(I) complexes) during harsh reactions .

- Low-temperature protocols : Conduct reactions at ≤0°C to slow hydrolysis.

- Additives : Include radical scavengers (e.g., BHT) to prevent oxidative degradation. ’s synthesis under inert atmosphere (N) exemplifies this .

(Basic) How do I design a stability study for this compound in solution?

Methodological Answer:

- Accelerated degradation : Expose the compound to UV light, heat (40–60°C), and varying pH (1–13). Monitor via HPLC or H NMR for isocyano group loss (δ 3.26 ppm ).

- Kinetic analysis : Plot degradation rates to extrapolate shelf-life. For example, nitroso derivatives (e.g., TCI-N0262 in ) show pH-dependent stability trends .

(Advanced) What computational methods validate the electronic structure of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict C NMR shifts (e.g., δ 156.0 ppm for the isocyano carbon) .

- NBO analysis : Quantify hyperconjugation between the isocyano group and aromatic ring. Compare with experimental H NMR coupling constants (e.g., Hz in δ 3.26 ppm ).

(Basic) How can I troubleshoot low yields in the Ullmann coupling of this compound?

Methodological Answer:

- Catalyst optimization : Screen Cu(I)/ligand systems (e.g., CuI/1,10-phenanthroline) to enhance coupling efficiency.

- Substrate activation : Introduce electron-withdrawing groups (e.g., nitro) to the aryl ring, as demonstrated in ’s nitro-substituted analogs .

- Solvent effects : Use high-boiling solvents (e.g., DMSO) to sustain reaction temperature (110–130°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.